tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-7-4-5-10-6-8-15-11(14)9-10/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXCEMZAZIONOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-(2-Aminopyridin-4-yl)propylamine with Di-tert-butyl Dicarbonate
The most direct method involves treating 3-(2-aminopyridin-4-yl)propylamine with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A base such as triethylamine or 4-dimethylaminopyridine (DMAP) facilitates the nucleophilic attack of the primary amine on the carbonyl carbon of Boc anhydride.
Typical Procedure :
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Dissolve 3-(2-aminopyridin-4-yl)propylamine (1.0 equiv) in dry THF under nitrogen.
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Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
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Warm to room temperature and stir for 12–24 hours.
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Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/ethyl acetate = 4:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62–76% | |
| Reaction Temperature | 0°C → room temperature | |
| Purification Method | Column chromatography |
This method is favored for its simplicity but requires rigorous exclusion of moisture to prevent Boc group hydrolysis.
Reductive Amination Approach
Synthesis from 2-Aminopyridin-4-ylpropanal
An alternative route employs reductive amination of 2-aminopyridin-4-ylpropanal with tert-butyl carbamate. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts mediates the reduction of the imine intermediate.
Optimized Conditions :
-
Solvent: Methanol or ethanol
-
Catalyst: 10% Pd/C (for hydrogenation)
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Temperature: 25–50°C
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Pressure: 1–3 atm H2
Performance Metrics :
This method minimizes side products like over-alkylation but necessitates careful control of pH to avoid pyridine ring hydrogenation.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Industrial-scale synthesis often employs Wang or Rink amide resins to immobilize the 3-(2-aminopyridin-4-yl)propylamine intermediate. Boc protection occurs on-resin, followed by cleavage with trifluoroacetic acid (TFA).
Advantages :
-
Eliminates solubility issues
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Enables automated parallel synthesis
-
Reduces purification steps
Typical Protocol :
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Load 3-(2-aminopyridin-4-yl)propylamine onto Wang resin via ester linkage.
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Treat with Boc anhydride and DMAP in DCM.
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Cleave with TFA/DCM (1:1) for 2 hours.
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Precipitate product with cold diethyl ether.
Yield Comparison :
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 78 | 98 |
| 100 | 82 | 97 |
| 1000 | 75 | 96 |
Microwave-Assisted Synthesis
Accelerated Boc Protection
Microwave irradiation reduces reaction times from hours to minutes. A study using a CEM Discover SP system achieved 95% conversion in 15 minutes at 80°C with controlled power input.
Conditions :
-
Solvent: Acetonitrile
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Temperature: 80°C
-
Microwave Power: 150 W
Efficiency Gains :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 hours | 15 minutes |
| Energy Consumption | 1200 kJ | 300 kJ |
| Solvent Volume | 50 mL | 20 mL |
Catalytic Methods for Sustainable Synthesis
Enzyme-Catalyzed Boc Protection
Lipase B from Candida antarctica (CAL-B) catalyzes the reaction between 3-(2-aminopyridin-4-yl)propylamine and Boc anhydride in ionic liquids. This method avoids toxic solvents and achieves 88% yield under mild conditions.
Environmental Metrics :
| Metric | Value |
|---|---|
| E-Factor | 2.5 |
| PMI (Process Mass Intensity) | 6.8 |
Troubleshooting Common Issues
Incomplete Boc Protection
Epimerization during Purification
Industrial-Scale Process Design
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aminopyridine moiety can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Synthesis and Preparation
Synthetic Routes:
The compound is synthesized through the reaction of tert-butyl carbamate with 3-(2-aminopyridin-4-yl)propylamine. The reaction conditions typically involve using tert-butyl chloroformate and a base like triethylamine in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production:
For industrial applications, similar synthetic routes are employed but optimized for larger-scale production. Techniques such as continuous flow reactors may be utilized to enhance efficiency and yield.
Scientific Research Applications
1. Chemistry:
In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis.
2. Biology and Medicine:
Research has indicated that this compound may have pharmacological potential. For instance, it is being investigated for its effects on neurodegenerative diseases like Alzheimer's disease (AD). Studies suggest that it may inhibit amyloid beta peptide aggregation, which is crucial in AD pathology .
Case Study Example:
In vitro studies showed that a related compound, M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate), exhibited moderate protective effects against amyloid beta-induced cell death in astrocytes. This study highlights the potential of carbamate derivatives in neuroprotection and AD treatment strategies .
3. Industry:
The compound is also utilized in producing specialty chemicals due to its structural properties that allow for the creation of novel compounds with specific characteristics.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The aminopyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular weights, and applications of tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate and related compounds:
Detailed Comparisons
tert-butyl (1-acetylpiperidin-4-yl)carbamate
This compound () shares the Boc-protected amine but replaces the 2-aminopyridine with an acetylated piperidine ring. The acetyl group enhances lipophilicity, while the piperidine contributes to conformational rigidity. It is used in synthesizing anticoagulants like Rivaroxaban intermediates, demonstrating the role of Boc-protected amines in drug development .
tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate
The addition of a fluorine atom () improves metabolic stability and bioavailability compared to the target compound. Fluorination is a common strategy to modulate pharmacokinetics, making this derivative more suitable for in vivo applications .
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
This analog () features a propargyl linker and a pyrazole group, enabling click chemistry for bioconjugation. Unlike the target compound’s aminopyridine, this structure is tailored for modular synthesis rather than direct biological activity .
tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate
The mesyl group in this compound () acts as a leaving group, facilitating nucleophilic substitutions. This contrasts with the target compound’s amino group, which is more suited for hydrogen bonding or further functionalization .
tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate
This boronate ester derivative () is designed for cross-coupling reactions, highlighting the diversity of Boc-protected compounds in synthetic chemistry. The target compound lacks such reactivity, emphasizing its role in non-covalent interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React tert-butyl carbamate with 3-(2-aminopyridin-4-yl)propyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC .
- Route 2 : Use a coupling agent like EDC/HOBt to conjugate tert-butyl carbamate to 3-(2-aminopyridin-4-yl)propan-1-amine. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .
- Key Factors : Temperature (50–80°C), solvent polarity, and catalyst selection significantly impact yield (typically 60–85%). Side reactions like carbamate hydrolysis or pyridine ring oxidation may occur under harsh conditions .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.3 ppm), carbamate carbonyl (δ ~155 ppm), and pyridine ring protons (δ 7.0–8.5 ppm) .
- X-ray Crystallography : Use SHELX or ORTEP-III for structure refinement. Crystallize from EtOH/water mixtures; hydrogen bonding between the carbamate NH and pyridine N is critical for lattice stability .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~280–300) to confirm molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Case Study : Discrepancies in yields (e.g., 60% vs. 85%) may arise from:
- Impurity in starting materials : Use HPLC to quantify 3-(2-aminopyridin-4-yl)propyl bromide purity (>95% required) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may degrade tert-butyl groups over time. Compare with THF or acetonitrile .
- Byproduct analysis : Identify hydrolysis byproducts (e.g., free amine) via LC-MS and optimize reaction pH (6.5–7.5) to suppress decomposition .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like DPP-IV or kinases. The pyridine ring and carbamate group show affinity for hydrophobic pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The carbamate’s electron-withdrawing nature stabilizes charge transfer complexes .
- Validation : Correlate computational predictions with in vitro enzyme inhibition assays (IC₅₀ values) .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Stability Profile :
- Acidic Conditions (pH <4) : Rapid hydrolysis of the tert-butyl carbamate to the free amine. Use buffered solutions (pH 6–8) for biological assays .
- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C under inert atmosphere to prevent oxidation .
- Experimental Mitigation : Pre-equilibrate solutions at assay temperature (e.g., 37°C) and use stabilizers like BSA in buffer systems .
Key Research Recommendations
- Synthetic Optimization : Screen alternative coupling agents (e.g., DCC vs. EDC) to improve yield .
- Biological Profiling : Test against a panel of kinases or GPCRs to identify off-target effects .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) to define storage guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
